m-PEG4-t-butyl ester
Overview
Description
m-PEG4-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl ester group. This compound is known for its hydrophilic PEG spacer, which increases its solubility in aqueous media. The t-butyl ester group can be deprotected under acidic conditions to form a free acid, which can then conjugate with amine-containing molecules .
Mechanism of Action
Target of Action
m-PEG4-t-butyl ester, also known as tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate, is primarily used as a PEG linker . The primary targets of this compound are other molecules to which it is intended to link. The role of this compound is to facilitate the connection between different molecules, enhancing their properties or creating new functionalities.
Mode of Action
The compound contains a t-butyl ester group, which is a carboxyl group protected by a tert-butyl group . This t-butyl protected carboxyl group can be deprotected under acidic conditions . This allows the compound to bind to other molecules through the exposed carboxyl group, creating a stable linkage.
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on the molecules it is linked to. The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could enhance its distribution and excretion in the body. The t-butyl protected carboxyl group can be deprotected under acidic conditions , potentially affecting its metabolism.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group can be deprotected under acidic conditions , so the compound’s action could be affected by the acidity of its environment. Additionally, the hydrophilic PEG spacer increases the compound’s solubility in aqueous media , so the presence of water could also influence its action.
Biochemical Analysis
Biochemical Properties
The “m-PEG4-t-butyl ester” is a PEG linker containing a t-butyl ester . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . This compound is used in proteomics research . Specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions . How it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG4-t-butyl ester typically involves the reaction of methoxy polyethylene glycol (m-PEG) with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The product is then purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: m-PEG4-t-butyl ester undergoes several types of chemical reactions, including:
Deprotection: The t-butyl ester group can be deprotected under acidic conditions to form a free carboxylic acid.
Conjugation: The free carboxylic acid can conjugate with amine-containing molecules to form amide bonds.
Common Reagents and Conditions:
Deprotection: Acidic conditions, such as the use of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used for deprotection.
Major Products:
Scientific Research Applications
m-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Amino-PEG4-t-butyl ester: Contains an amino group instead of a methoxy group, allowing for different conjugation reactions.
Thiol-PEG4-t-butyl ester: Contains a thiol group, which can form disulfide bonds with other thiol-containing molecules.
Hydroxy-PEG4-t-butyl ester: Contains a hydroxyl group, enabling further derivatization or replacement with other reactive functional groups.
Uniqueness: m-PEG4-t-butyl ester is unique due to its methoxy group, which provides additional stability and solubility to the compound. The t-butyl ester group allows for controlled deprotection and conjugation reactions, making it a versatile tool in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-14(2,3)20-13(15)5-6-17-9-10-19-12-11-18-8-7-16-4/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUINYDFUOXIVCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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